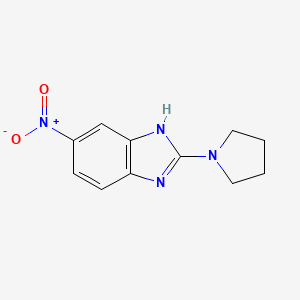
L-Glutaminyl-L-valyl-L-glutaminyl-L-leucyl-L-glutaminyl-L-glutamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Glutaminyl-L-valyl-L-glutaminyl-L-leucyl-L-glutaminyl-L-glutamic acid is a peptide composed of six amino acids: L-glutamine, L-valine, L-glutamine, L-leucine, L-glutamine, and L-glutamic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-valyl-L-glutaminyl-L-leucyl-L-glutaminyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent such as hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. Recombinant methods involve the expression of the peptide in microbial systems, followed by purification using chromatographic techniques.
化学反応の分析
Types of Reactions
L-Glutaminyl-L-valyl-L-glutaminyl-L-leucyl-L-glutaminyl-L-glutamic acid can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes or under acidic or basic conditions.
Oxidation: The amino acid residues, particularly those with sulfur-containing side chains, can be oxidized.
Deamidation: The glutamine residues can undergo deamidation to form glutamic acid.
Common Reagents and Conditions
Hydrolysis: Enzymes like trypsin or pepsin, or chemical agents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Reagents like hydrogen peroxide (H2O2) or performic acid.
Deamidation: Mild acidic or basic conditions.
Major Products
Hydrolysis: Shorter peptide fragments or individual amino acids.
Oxidation: Oxidized amino acid residues.
Deamidation: Conversion of glutamine to glutamic acid.
科学的研究の応用
L-Glutaminyl-L-valyl-L-glutaminyl-L-leucyl-L-glutaminyl-L-glutamic acid has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating immune responses and as a potential drug delivery system.
Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.
作用機序
The mechanism of action of L-Glutaminyl-L-valyl-L-glutaminyl-L-leucyl-L-glutaminyl-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways and molecular targets depend on the specific application and context in which the peptide is used.
類似化合物との比較
Similar Compounds
L-Glutaminyl-L-valyl-L-glutaminyl-L-leucyl-L-glutaminyl-L-glutamic acid: A similar peptide with a different sequence of amino acids.
This compound: Another peptide with a similar structure but different functional groups.
Uniqueness
This compound is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its ability to undergo specific chemical reactions and interact with molecular targets makes it valuable for various research and industrial purposes.
特性
CAS番号 |
573670-82-3 |
|---|---|
分子式 |
C31H53N9O12 |
分子量 |
743.8 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C31H53N9O12/c1-14(2)13-20(29(49)36-17(6-10-22(34)42)27(47)38-19(31(51)52)8-12-24(44)45)39-28(48)18(7-11-23(35)43)37-30(50)25(15(3)4)40-26(46)16(32)5-9-21(33)41/h14-20,25H,5-13,32H2,1-4H3,(H2,33,41)(H2,34,42)(H2,35,43)(H,36,49)(H,37,50)(H,38,47)(H,39,48)(H,40,46)(H,44,45)(H,51,52)/t16-,17-,18-,19-,20-,25-/m0/s1 |
InChIキー |
XFAGPWJGSPUIAN-BPBFDTGDSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)N |
正規SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


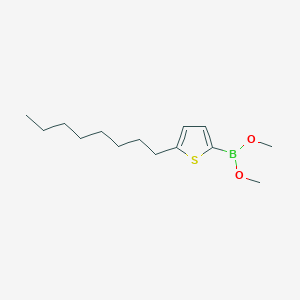
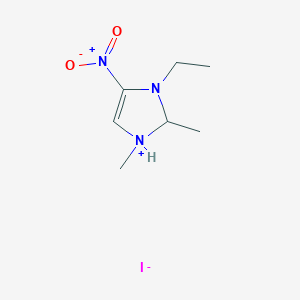
![2-[(2-Amino-5-fluorophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B14219676.png)
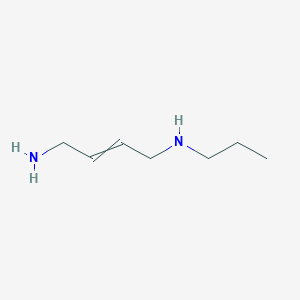
![Benzoic acid, 4-[3-(trifluoromethyl)-2-benzofuranyl]-, ethyl ester](/img/structure/B14219695.png)
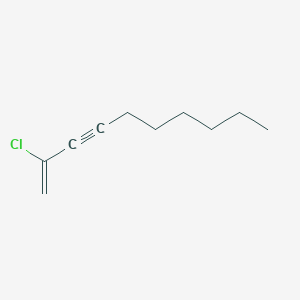

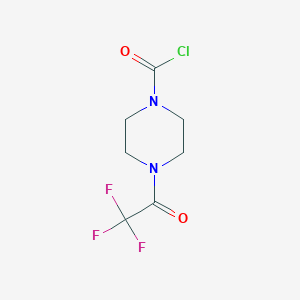
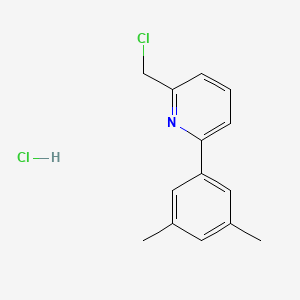
![N'-[(2-ethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B14219725.png)
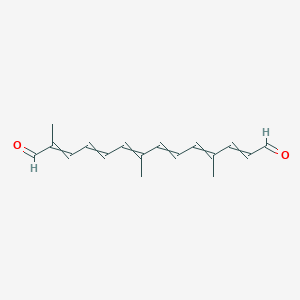
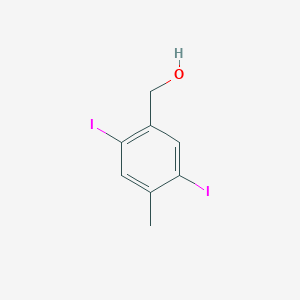
![4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]phenol](/img/structure/B14219759.png)
